molecular formula C22H21N B8249141 9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine

9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine

Cat. No.: B8249141
M. Wt: 299.4 g/mol
InChI Key: OISJEGXDVDTHGU-UHFFFAOYSA-N
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Description

9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a dimethyl group at the 9th position of the fluorene ring and a p-tolyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with fluorene, which is a polycyclic aromatic hydrocarbon.

    Dimethylation: The 9th position of the fluorene ring is dimethylated using a suitable methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

    Amination: The dimethylated fluorene undergoes amination with p-toluidine (4-methylaniline) in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorenes with various functional groups.

Scientific Research Applications

9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethyl-9H-fluorene: Lacks the p-tolyl group and has different chemical properties.

    N-(p-Tolyl)-9H-fluoren-2-amine: Lacks the dimethyl groups at the 9th position.

    9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine is unique due to the presence of both the dimethyl groups at the 9th position and the p-tolyl group attached to the nitrogen atom. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

9,9-dimethyl-N-(4-methylphenyl)fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N/c1-15-8-10-16(11-9-15)23-17-12-13-19-18-6-4-5-7-20(18)22(2,3)21(19)14-17/h4-14,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISJEGXDVDTHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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